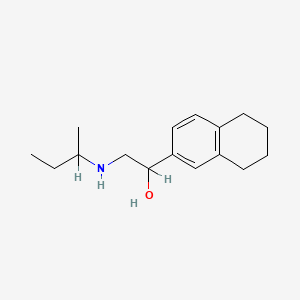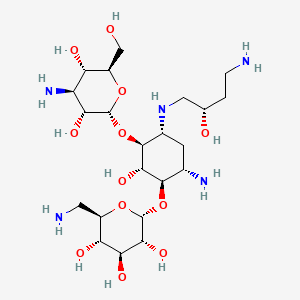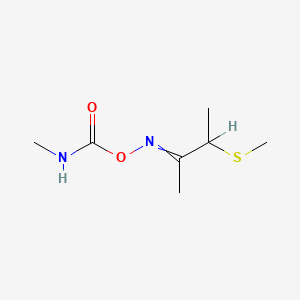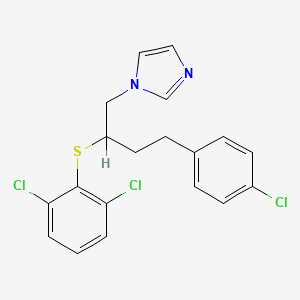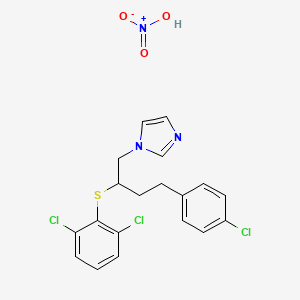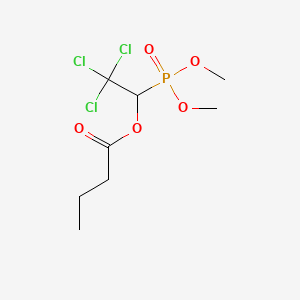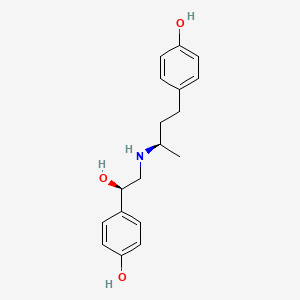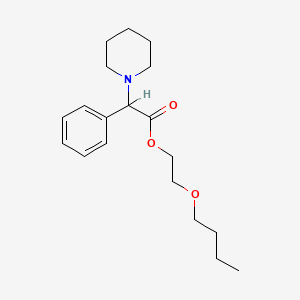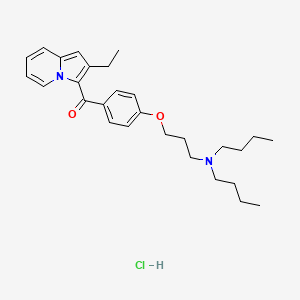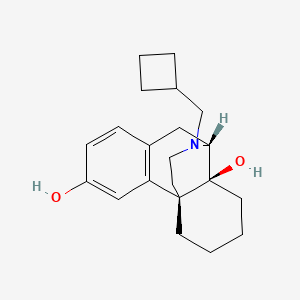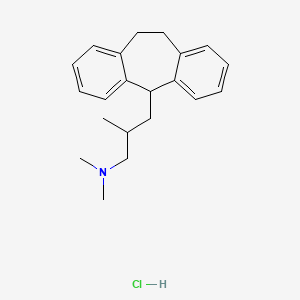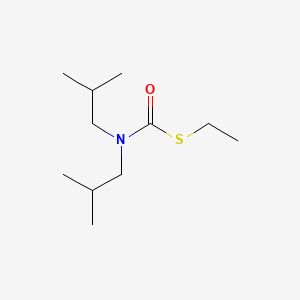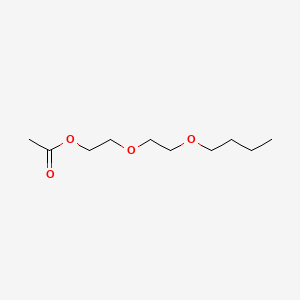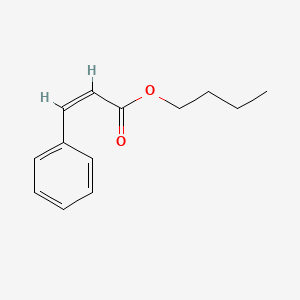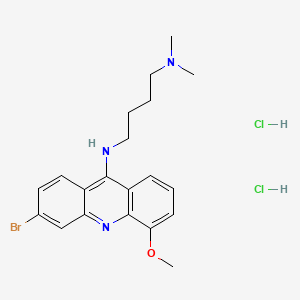
1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C 325 is an aerosol bronchodilator antihistaminic.
Aplicaciones Científicas De Investigación
Synthesis of Acridine-based DNA Bis-intercalating Agents
The compound 1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has been researched in the synthesis of acridine-based DNA bis-intercalating agents. Moloney, Kelly, and Mack (2001) explored the synthesis of N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine and its derivatives. Their study emphasized the chemical methods needed for the synthesis of tyrosine-based bis-acridine compounds, contributing to our understanding of complex chemical synthesis processes Moloney, Kelly, & Mack, 2001.
Synthesis of 9‐(N‐Substituted)‐Acridinamines
Roubaud et al. (2005) synthesized new 9‐(N‐substituted)‐acridinamines from allyl 4‐(9‐chloro‐7‐methoxy‐2‐acridinyl)‐butanoate. These acridine derivatives were structurally characterized using various spectroscopic methods, adding to the array of synthesized acridine compounds Roubaud et al., 2005.
Synthesis and Characterization of Mn(III) Complexes
Qian and Sun (2019) reported on the synthesis and characterization of manganese(III) complexes derived from bis-Schiff bases, including those related to 1,4-butanediamine. Their work delved into the physico-chemical and spectroscopic methods used for characterization, as well as the antibacterial activities of these compounds, showcasing the compound's potential in biological applications Qian & Sun, 2019.
Self-assembly of Imidazolium Salts Based on Acridine
He et al. (2015) investigated the self-assembly of imidazolium salts based on acridine with silver oxide as coordination polymers. The study not only provided insights into the synthesis of these compounds but also explored their fluorescence and antibacterial activity, indicating the compound's relevance in material science and microbiology He et al., 2015.
Propiedades
Número CAS |
6546-56-1 |
|---|---|
Nombre del producto |
1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride |
Fórmula molecular |
C20H26BrCL2N3O |
Peso molecular |
475.2 g/mol |
Nombre IUPAC |
N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |
Clave InChI |
RJSRKSRHGMYLGP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
SMILES canónico |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Apariencia |
Solid powder |
Otros números CAS |
6546-56-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C-325; C 325; C325 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



